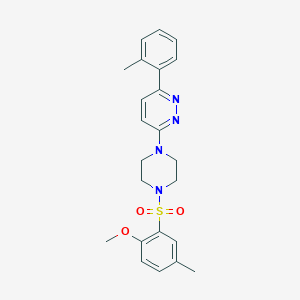

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

説明

特性

IUPAC Name |

3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-17-8-10-21(30-3)22(16-17)31(28,29)27-14-12-26(13-15-27)23-11-9-20(24-25-23)19-7-5-4-6-18(19)2/h4-11,16H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSMQJXMIRILCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex organic compound notable for its unique structural features, including a pyridazine core, a piperazine ring, and a sulfonyl group. The compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C21H23N5O3S, with a molecular weight of approximately 430.5 g/mol. The structural complexity allows for diverse interactions within biological systems, enhancing its potential as a drug candidate.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N5O3S |

| Molecular Weight | 430.5 g/mol |

| Core Structure | Pyridazine |

| Functional Groups | Piperazine, Sulfonyl |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that begin with the preparation of the pyridazine core. Subsequent steps introduce the piperazine ring and the sulfonyl group. Common reagents include sulfonyl chlorides and various catalysts to facilitate reactions under controlled conditions. Industrial production may utilize continuous flow synthesis for efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to various therapeutic effects.

Pharmacological Studies

Recent research indicates that this compound exhibits significant inhibitory activity against monoamine oxidase (MAO) enzymes, which are crucial in neurodegenerative disorders. In particular, derivatives of pyridazines have shown selective inhibition of MAO-B, suggesting potential applications in treating conditions like Alzheimer’s disease .

Case Studies and Research Findings

-

Inhibition of Monoamine Oxidase (MAO) :

- A study demonstrated that related compounds with similar structural motifs exhibited IC50 values in the nanomolar range against MAO-B, indicating strong inhibitory potency .

- Molecular docking simulations revealed that these compounds preferentially bind to MAO-B over MAO-A, highlighting their selectivity and potential for therapeutic use in neurodegenerative diseases.

-

Anticancer Activity :

- In vitro studies have indicated that compounds with similar structures show promising anticancer properties by inducing apoptosis in cancer cell lines. The presence of the methoxy and methyl groups on the phenyl ring appears to enhance this activity compared to other derivatives.

-

Anti-inflammatory Properties :

- Initial evaluations suggest that this compound may also possess anti-inflammatory effects, potentially through modulation of pro-inflammatory cytokines.

科学的研究の応用

Pharmacological Potential

Research indicates that 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine exhibits significant biological activity, particularly in pharmacology. It interacts with specific molecular targets, such as enzymes and receptors, potentially modulating their activity.

Therapeutic Areas of Interest

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : The compound's ability to influence biochemical pathways indicates potential applications in cancer therapy.

- Neurological Disorders : Its structural features may allow it to interact with neurotransmitter systems, suggesting possible applications in treating neurological conditions.

Case Study Insights

Recent studies have focused on the interactions of this compound with biological targets. For instance:

- Binding Studies : Research has demonstrated that the compound binds effectively to certain enzyme active sites, indicating potential as an enzyme inhibitor.

- In Vivo Studies : Animal models have shown promising results regarding anti-inflammatory effects, warranting further investigation into dosage and efficacy.

Future Research Directions

Further research is necessary to clarify the pharmacological effects and therapeutic potential of this compound. Key areas for future studies include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

- Clinical trials to evaluate safety and efficacy in human subjects.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine with structurally related pyridazine derivatives, emphasizing substituent variations and their implications:

Key Observations:

Piperazine Substituents: The sulfonyl group in the target compound distinguishes it from halogenated (e.g., 2-fluorophenyl in ) or alkyl-linked (e.g., phenoxypropyl in ) analogs. The 2-methoxy-5-methylphenyl substituent provides a sterically bulky and electron-rich aromatic system, which may improve target selectivity over simpler aryl groups (e.g., 4-methoxyphenyl in ).

In contrast, chloro substituents (as in ) increase electronegativity but may reduce bioavailability.

Biological Implications :

- Compounds with sulfonyl-piperazine motifs (e.g., ) often exhibit enhanced pharmacokinetic profiles due to improved solubility and binding affinity.

- The absence of direct activity data for the target compound necessitates extrapolation from analogs. For example, antiplatelet effects reported for fluorophenyl-pyridazines suggest that the target’s sulfonyl group could modulate similar pathways with higher potency.

Research Findings and Structural-Activity Relationships (SAR)

- Sulfonyl vs.

- Aromatic Substituents : The o-tolyl group’s steric bulk may hinder off-target interactions compared to smaller substituents (e.g., chloro in ), though this could reduce binding in some cases.

Q & A

Q. What are the recommended synthetic routes for 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine?

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. A sulfonyl chloride intermediate (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) reacts with piperazine derivatives to form the sulfonylpiperazine core. Subsequent Suzuki-Miyaura coupling or Ullmann-type reactions introduce the o-tolylpyridazine moiety. Reaction optimization may require inert conditions (argon/nitrogen atmosphere) and catalysts like Pd(PPh₃)₄ for cross-coupling efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is commonly employed .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Multi-modal characterization is essential:

- IR Spectroscopy : Validate sulfonyl (S=O, ~1350–1150 cm⁻¹) and piperazine (N-H, ~3300 cm⁻¹) groups.

- NMR (¹H/¹³C) : Confirm aromatic proton environments (e.g., o-tolyl methyl at ~2.3 ppm) and piperazine methylene signals (~3.0–4.0 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤3 ppm mass accuracy.

- X-ray Crystallography (if crystalline): Resolve 3D conformation and bond geometries .

Q. What analytical methods are suitable for assessing purity and stability?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to quantify impurities (<0.5% threshold).

- TLC : Monitor reaction progress using silica gel plates and visualizing agents (e.g., iodine vapor).

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (degradation onset >200°C indicates suitability for high-temperature applications) .

Q. What solubility properties and formulation strategies are critical for in vitro studies?

The compound is likely lipophilic (logP ~3–4) due to aromatic and sulfonyl groups. For aqueous assays:

- Use co-solvents (DMSO ≤1% v/v) to pre-dissolve the compound.

- Optimize solubility with cyclodextrin inclusion complexes or micellar systems (e.g., Cremophor EL).

- Validate stability in PBS (pH 7.4) via UV spectrophotometry over 24 hours .

Advanced Research Questions

Q. How might the sulfonylpiperazine-pyridazine scaffold modulate disease-relevant signaling pathways?

The sulfonyl group may act as a hydrogen bond acceptor, targeting kinase ATP-binding pockets (e.g., p38 MAPK or PI3K). Pyridazine derivatives are known to inhibit platelet aggregation or bacterial DNA gyrase, suggesting potential anti-thrombotic or antimicrobial applications. Mechanistic studies should include:

- Kinase Inhibition Assays : Measure IC₅₀ values using recombinant enzymes (e.g., ADP-Glo™ for p38 MAPK).

- Cellular Pathway Analysis : Western blotting for phospho-proteins (e.g., p-ERK, p-Akt) in treated cell lines .

Q. What structure-activity relationship (SAR) strategies can optimize bioactivity?

- Substituent Variation : Replace o-tolyl with electron-withdrawing groups (e.g., 4-Cl-phenyl) to enhance receptor binding.

- Piperazine Modifications : Test N-alkylation (e.g., ethyl vs. methyl) for metabolic stability.

- Sulfonyl Group Replacement : Compare sulfonamides to sulfones for solubility-to-potency trade-offs. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How can conformational dynamics influence target engagement?

Q. How should researchers resolve contradictions in reported bioactivity data?

- Assay Standardization : Compare cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times.

- Statistical Re-analysis : Apply ANOVA to evaluate inter-study variability.

- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies enhance metabolic stability for in vivo studies?

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-demethylation).

- Deuterium Incorporation : Stabilize vulnerable C-H bonds (e.g., methyl groups) via deuteration.

- Prodrug Design : Mask polar groups (e.g., sulfonyl as a phosphonate ester) for improved bioavailability .

Q. How can target deconvolution be systematically approached?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。